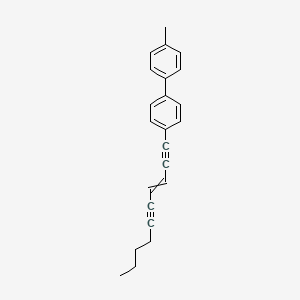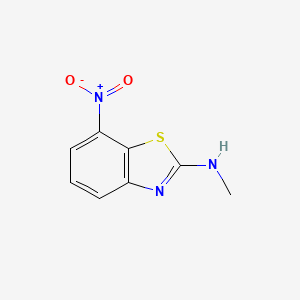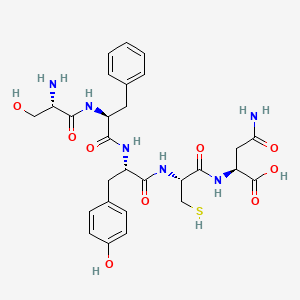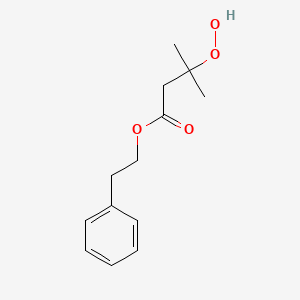
Butanoic acid, 3-hydroperoxy-3-methyl-, 2-phenylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoic acid, 3-hydroperoxy-3-methyl-, 2-phenylethyl ester is an organic compound with the molecular formula C13H18O4. This compound is a derivative of butanoic acid and is characterized by the presence of a hydroperoxy group and a phenylethyl ester group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 3-hydroperoxy-3-methyl-, 2-phenylethyl ester typically involves the esterification of butanoic acid derivatives with 2-phenylethanol. The reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of solid acid catalysts in packed bed reactors can also be employed to enhance the esterification process. The reaction is monitored and controlled to ensure the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Butanoic acid, 3-hydroperoxy-3-methyl-, 2-phenylethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroperoxy group can be oxidized to form peroxides or other oxygenated derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base catalyst.
Major Products Formed
Oxidation: Formation of peroxides or hydroxy derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of new ester derivatives with different functional groups.
Applications De Recherche Scientifique
Butanoic acid, 3-hydroperoxy-3-methyl-, 2-phenylethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mécanisme D'action
The mechanism of action of butanoic acid, 3-hydroperoxy-3-methyl-, 2-phenylethyl ester involves its interaction with molecular targets through its hydroperoxy and ester functional groups. The hydroperoxy group can participate in redox reactions, while the ester group can undergo hydrolysis or transesterification. These interactions can modulate various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butanoic acid, 3-methyl-, 2-phenylethyl ester: Similar structure but lacks the hydroperoxy group.
Butanoic acid, 3-hydroxy-, methyl ester: Contains a hydroxy group instead of a hydroperoxy group.
Butanoic acid, 2-methyl-, 2-phenylethyl ester: Different substitution pattern on the butanoic acid moiety.
Uniqueness
Butanoic acid, 3-hydroperoxy-3-methyl-, 2-phenylethyl ester is unique due to the presence of the hydroperoxy group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
830345-24-9 |
|---|---|
Formule moléculaire |
C13H18O4 |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
2-phenylethyl 3-hydroperoxy-3-methylbutanoate |
InChI |
InChI=1S/C13H18O4/c1-13(2,17-15)10-12(14)16-9-8-11-6-4-3-5-7-11/h3-7,15H,8-10H2,1-2H3 |
Clé InChI |
VGHVWASBSFIZSU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC(=O)OCCC1=CC=CC=C1)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2R)-2-Ethoxy-2-phenylethyl]-3,4-dimethylcyclohex-2-en-1-one](/img/structure/B14205000.png)
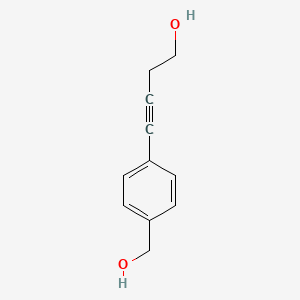
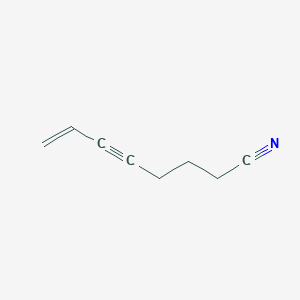
![2-{6-[4-(Pyrrolidin-1-yl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14205023.png)
![4-Nitro-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14205029.png)

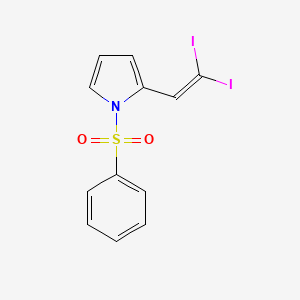
![5-Ethyl-3-methyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14205047.png)

